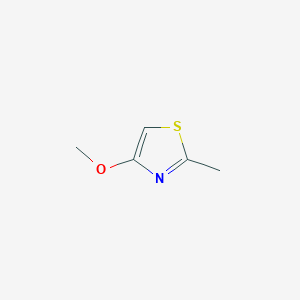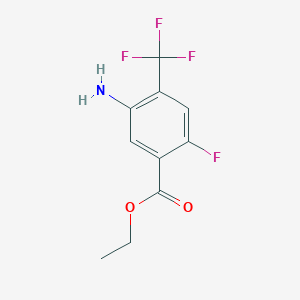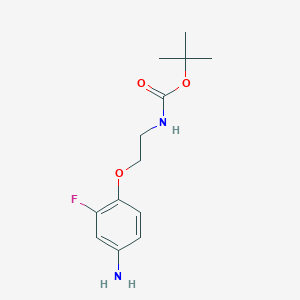
Thiazole, 4-methoxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 4-methoxy-2-methyl- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities. The presence of a methoxy group at the 4-position and a methyl group at the 2-position of the thiazole ring imparts unique chemical properties and reactivity to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4-methoxy-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For Thiazole, 4-methoxy-2-methyl-, the starting materials could include 4-methoxyacetophenone and thiourea, which undergo cyclization in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of Thiazole, 4-methoxy-2-methyl- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Catalysts and solvents are selected based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Thiazole, 4-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring, while nucleophilic substitutions can take place at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazoles or thiazole derivatives with various substituents.
科学的研究の応用
Thiazole, 4-methoxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Thiazole, 4-methoxy-2-methyl- exerts its effects involves interactions with various molecular targets and pathways. The compound’s aromaticity and electron-donating methoxy group enhance its ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Thiazole, 2-methyl-: Lacks the methoxy group, resulting in different reactivity and biological activity.
Thiazole, 4-methyl-2-(1-methylethyl)-: Contains an isopropyl group instead of a methoxy group, leading to variations in chemical properties and applications.
Uniqueness
Thiazole, 4-methoxy-2-methyl- is unique due to the presence of both a methoxy and a methyl group, which influence its chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications.
特性
分子式 |
C5H7NOS |
|---|---|
分子量 |
129.18 g/mol |
IUPAC名 |
4-methoxy-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H7NOS/c1-4-6-5(7-2)3-8-4/h3H,1-2H3 |
InChIキー |
XFDNQXDLJQTOLE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)





![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)

![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)


